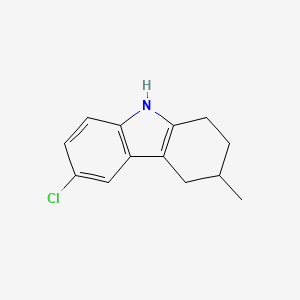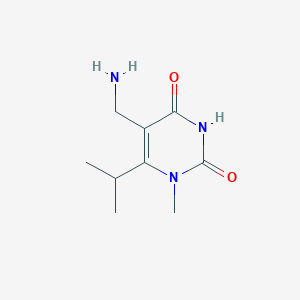![molecular formula C11H20N2O B13191449 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,6-Diazaspiro[35]nonan-2-yl}butan-1-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable ketone with a diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Known for its use as a covalent inhibitor of KRAS G12C with favorable metabolic stability and anti-tumor activity.
1,6-Diazaspiro[3.5]nonan-2-one: Another spiro compound with different functional groups and applications.
Uniqueness
1-{2,6-Diazaspiro[35]nonan-2-yl}butan-1-one is unique due to its specific spirocyclic structure and the presence of the butan-1-one moiety
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-(2,8-diazaspiro[3.5]nonan-2-yl)butan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-2-4-10(14)13-8-11(9-13)5-3-6-12-7-11/h12H,2-9H2,1H3 |
Clé InChI |
SQWDMAXBIUYZHS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CC2(C1)CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)


![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)
![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)


![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
